De(2,3-dihydroxy) Nadolol Hydrochloride

Nadolol organic impurities USP system suitability HPLC resolution

De(2,3-dihydroxy) Nadolol Hydrochloride (CAS 15148-92-2) is the hydrochloride salt of Nadolol EP Impurity G (free base CAS 33841-03-1), also designated as Nadolol USP Related Compound G. This compound is the 2,3-dideoxy derivative of the non-selective beta-adrenergic antagonist Nadolol (CAS 42200-33-9), differing by the formal loss of two hydroxyl groups from the tetrahydronaphthalene ring (ΔMW = –32.00 Da free base; –36.49 Da HCl salt).

Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
CAS No. 15148-92-2
Cat. No. B055142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDe(2,3-dihydroxy) Nadolol Hydrochloride
CAS15148-92-2
SynonymsNadolol Impurity G Hydrochloride;  1-(tert-Butylamino)-3-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)propan-2-ol Hydrochloride;  1-[(1,1Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-2-propanol Hydrochloride (1:1); 
Molecular FormulaC17H28ClNO2
Molecular Weight313.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl
InChIInChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H
InChIKeyZJWAFMBEJASHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

De(2,3-dihydroxy) Nadolol Hydrochloride (CAS 15148-92-2): Pharmacopeial Impurity Standard for Nadolol Analysis


De(2,3-dihydroxy) Nadolol Hydrochloride (CAS 15148-92-2) is the hydrochloride salt of Nadolol EP Impurity G (free base CAS 33841-03-1), also designated as Nadolol USP Related Compound G . This compound is the 2,3-dideoxy derivative of the non-selective beta-adrenergic antagonist Nadolol (CAS 42200-33-9), differing by the formal loss of two hydroxyl groups from the tetrahydronaphthalene ring (ΔMW = –32.00 Da free base; –36.49 Da HCl salt) . It is an officially specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Nadolol, and is supplied as a certified reference standard (CRM) for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions . Critically, this impurity lacks the 2,3-dihydroxy pharmacophore essential for beta-adrenoceptor binding and therefore does not possess the beta-blocking activity of the parent drug Nadolol .

Why De(2,3-dihydroxy) Nadolol Hydrochloride Cannot Be Substituted by Other Nadolol Impurity Standards


Nadolol impurity reference standards are not interchangeable because each impurity possesses a unique combination of relative retention time (RRT), relative response factor (RRF), and acceptance criterion that is codified in legally binding pharmacopeial monographs . Substituting De(2,3-dihydroxy) Nadolol Hydrochloride (USP Related Compound G, RRT 2.10, RRF 0.78, limit NMT 0.20%) with, for example, Nadolol Related Compound F (RRT 2.03, limit NMT 0.20%) would yield incorrect system suitability verification, as the USP explicitly mandates a resolution of NLT 2.0 specifically between Related Compound F and Related Compound G . Furthermore, the hydrochloride salt (CAS 15148-92-2) and the free base (CAS 33841-03-1) differ in molecular weight (313.86 vs. 277.41 g/mol), melting point (153–155 °C vs. literature free base values), and methanol solubility, which directly impacts the preparation of accurate reference standard solutions for quantitative HPLC analysis .

De(2,3-dihydroxy) Nadolol Hydrochloride: Quantitative Chromatographic Differentiation Evidence for Procurement Decisions


USP System Suitability: Resolution Between Related Compound F and G as a Critical Method Performance Parameter

The USP Nadolol monograph specifies a system suitability requirement of resolution NLT 2.0 between Nadolol Related Compound F and Nadolol Related Compound G . De(2,3-dihydroxy) Nadolol Hydrochloride (as the hydrochloride salt of Related Compound G) is one half of this critical resolution pair. Nadolol Related Compound F elutes at RRT 2.03, while Related Compound G elutes at RRT 2.10, representing a ΔRRT of only 0.07 . This narrow separation gap demands the use of the authenticated hydrochloride salt reference standard—rather than the free base, a different salt form, or a non-certified laboratory preparation—to avoid misidentification and ensure reliable system suitability verification during ANDA method validation and routine QC testing .

Nadolol organic impurities USP system suitability HPLC resolution Related Compound G Pharmaceutical quality control

Relative Response Factor Differentiation: Impact on Quantitative Accuracy in Nadolol Impurity Profiling

The USP assigns Nadolol Related Compound G a relative response factor (RRF) of 0.78, which is significantly lower than those of other specified impurities (Related Compound A: 1.35; Related Compound B: 1.07; Nadolol Dimer: 1.11; Related Compound C: 1.42) . This RRF value is used as a correction factor (F) in the formula for calculating impurity percentages: Result = (r_U/r_S) × (C_S/C_U) × (1/F) × 100 . Because the RRF for Related Compound G is substantially below unity, failure to apply the correct factor—or use of a standard with an unverified RRF—can lead to a systematic overestimation of this impurity by approximately 28% (1/0.78 ≈ 1.28) . The hydrochloride salt (CAS 15148-92-2) is the form specified in the EP monograph and provides consistent physicochemical properties (melting point 153–155 °C, molecular weight 313.86 g/mol) that facilitate accurate gravimetric preparation of reference standard solutions .

Relative response factor HPLC quantitation Nadolol impurity profiling USP acceptance criteria Reference standard selection

Structural Absence of Pharmacophore: Why De(2,3-dihydroxy) Nadolol Hydrochloride Exhibits No Beta-Blocker Activity

De(2,3-dihydroxy) Nadolol Hydrochloride is structurally characterized by the formal removal of the 2,3-dihydroxy groups from the tetrahydronaphthalene ring of Nadolol . The parent molecule Nadolol (C₁₇H₂₇NO₄, MW 309.40) contains a cis-2,3-diol moiety that is critical for hydrogen-bonding interactions with the beta-adrenergic receptor . Deletion of these two hydroxyl groups yields the free base (C₁₇H₂₇NO₂, MW 277.41) or its hydrochloride salt (C₁₇H₂₈ClNO₂, MW 313.86), which lacks the pharmacophore required for beta-blockade . This structural distinction is of paramount procurement importance: researchers and QC laboratories must distinguish this impurity standard from Nadolol API or active metabolites. Using Nadolol (a potent beta-blocker) in place of De(2,3-dihydroxy) Nadolol Hydrochloride for impurity profiling would introduce a pharmacologically active substance that co-elutes at RRT 1.00 and produces a completely irrelevant chromatographic response, invalidating the entire analytical method .

Structure-activity relationship Beta-adrenoceptor pharmacophore Nadolol impurity G 2,3-dihydroxy deletion Dideoxy nadolol

Hydrochloride Salt vs. Free Base: Differential Physicochemical Properties for Reference Standard Preparation

De(2,3-dihydroxy) Nadolol Hydrochloride (CAS 15148-92-2, MW 313.86) and its free base counterpart (CAS 33841-03-1, MW 277.41) exhibit distinct physicochemical properties that directly impact reference standard preparation. The hydrochloride salt has a reported melting point of 153–155 °C and is slightly soluble in methanol . The deuterated hydrochloride analog (Nadolol Impurity G-d9 Hydrochloride) has an experimentally determined melting point of 155–157 °C . In contrast, the free base has a lower molecular weight (277.41 g/mol) and different solubility characteristics . The EP specifically calls for the hydrochloride salt for Impurity G (Nadolol Imp. G (EP) as Hydrochloride, Product No. MM0439.07) , making CAS 15148-92-2 the legally recognized form for EP compliance. Procurement of the incorrect form (free base instead of hydrochloride) introduces a molecular weight discrepancy of 36.45 g/mol, causing a systematic gravimetric error of approximately 13% (313.86/277.41 ≈ 1.13) unless corrected, and may lead to incomplete dissolution in the specified diluent if solubility profiles differ.

Salt form selection Reference standard solubility Melting point Hydrochloride salt Pharmaceutical impurity standard handling

ISO 17034 Certified Reference Material Traceability vs. Non-Certified Laboratory Reagents

De(2,3-dihydroxy) Nadolol Hydrochloride is available as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025 accreditation from authoritative sources such as LGC Mikromol (ArtNr MM0439.07) and the USP (as Related Compound G, free base) . These CRMs are supplied with a detailed Certificate of Analysis (COA) that includes HPLC purity (typically >95% or >98%), identity confirmation by spectroscopic methods, and traceability documentation required for ANDA and DMF filings . In contrast, non-certified laboratory synthesis products or research-grade chemicals lack documented metrological traceability, assigned purity values may be unverified, and the critical RRF of 0.78 may not be validated . The difference between a 95% pure certified standard and an unverified 90% pure material can introduce a minimum 5% systematic error in impurity quantitation, which is unacceptable for the USP acceptance criterion of NMT 0.20% for Related Compound G .

ISO 17034 Certified Reference Material Traceability Pharmaceutical impurity standard Regulatory compliance

De(2,3-dihydroxy) Nadolol Hydrochloride (CAS 15148-92-2): Priority Application Scenarios for Pharmaceutical R&D and QC


ANDA Method Validation and System Suitability Testing for Nadolol Organic Impurities

De(2,3-dihydroxy) Nadolol Hydrochloride is used as the reference standard for Nadolol Related Compound G in the USP Organic Impurities method . The standard is spiked into the system suitability solution at 1.4 µg/mL alongside USP Nadolol RS and other related compound standards to verify resolution NLT 2.0 between Related Compound F and G, and to confirm relative retention times and response factors before routine QC analysis . This application is mandatory for ANDA submissions and ongoing commercial batch release testing.

Quantitative Impurity Profiling and ICH Q3A Reporting Threshold Compliance

The compound enables accurate quantitation of Nadolol Related Compound G at the USP acceptance limit of NMT 0.20% . Using the validated RRF of 0.78, QC laboratories can calculate impurity percentages per the USP formula and demonstrate compliance with the ICH Q3A reporting threshold of 0.05% for Nadolol API . The hydrochloride salt's defined solubility in methanol ensures reproducible standard solution preparation at the required concentrations .

Stability-Indicating Method Development and Forced Degradation Studies

As one of the specified impurities in the EP and USP monographs, De(2,3-dihydroxy) Nadolol Hydrochloride is used to assess the specificity of stability-indicating HPLC methods during forced degradation (stress) studies of Nadolol API and finished dosage forms . Its distinct retention time (RRT 2.10) and known RRF allow for unambiguous identification and quantitation in the presence of degradation products, ensuring that the analytical method can separate, detect, and quantify all relevant impurities without interference .

EP-Compliant Quality Control for European Market Authorization

For pharmaceutical manufacturers seeking marketing authorization in the European Union, the hydrochloride salt (CAS 15148-92-2) is the specified form for Nadolol Impurity G (EP) as Hydrochloride under LGC Mikromol product code MM0439.07 . Its use ensures alignment with the European Pharmacopoeia monograph requirements, which may differ subtly from USP specifications in terms of salt form designation and acceptance criteria. Procurement of this specific CAS number is therefore essential for European regulatory submissions.

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